
2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound characterized by the presence of a benzenesulfinyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the following steps:
Formation of the Benzenesulfinyl Group: This can be achieved by the oxidation of benzenethiol using an oxidizing agent such as hydrogen peroxide or sodium periodate.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the benzenesulfinyl intermediate.
Introduction of the 2,4,4-Trimethylpentan-2-yl Group: This step involves the alkylation of the phenol derivative using a suitable alkylating agent, such as 2,4,4-trimethylpentan-2-yl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The benzenesulfinyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of nitro or halogenated derivatives of the phenol group.
Scientific Research Applications
2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The phenol group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfinyl)phenol: Lacks the 2,4,4-trimethylpentan-2-yl group, resulting in different chemical and biological properties.
4-(2,4,4-Trimethylpentan-2-yl)phenol:
2-(Benzenesulfonyl)-4-(2,4,4-trimethylpentan-2-yl)phenol: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical behavior.
Uniqueness
2-(Benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both the benzenesulfinyl and 2,4,4-trimethylpentan-2-yl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
64790-82-5 |
|---|---|
Molecular Formula |
C20H26O2S |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C20H26O2S/c1-19(2,3)14-20(4,5)15-11-12-17(21)18(13-15)23(22)16-9-7-6-8-10-16/h6-13,21H,14H2,1-5H3 |
InChI Key |
PQSXEJUVRNPNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


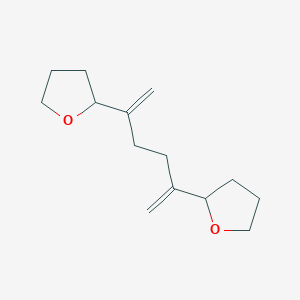

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
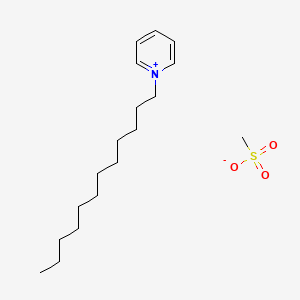
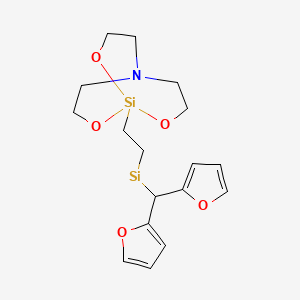
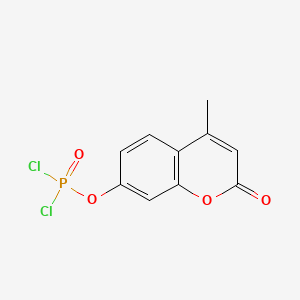
![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
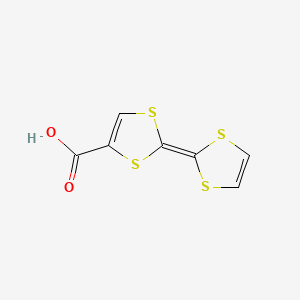
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
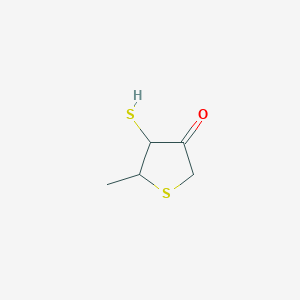


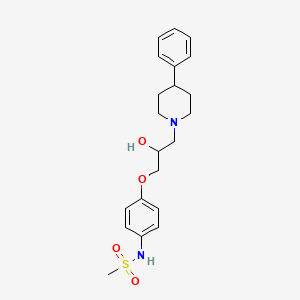
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
